molecular formula C22H21FN2O3S B5211014 N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5211014
M. Wt: 412.5 g/mol
InChI Key: HDGYZMRXOUQUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DFG-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFG-10 belongs to the class of N-phenylsulfonyl glycine derivatives, which have been found to possess a wide range of biological activities.

Mechanism of Action

DFG-10 exerts its biological activity through the inhibition of specific enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, DFG-10 reduces inflammation and pain.
Biochemical and Physiological Effects:
DFG-10 has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using DFG-10 in lab experiments is its potential therapeutic applications in various disease conditions. However, one limitation is the lack of clinical studies to determine its safety and efficacy in humans.

Future Directions

Future research directions for DFG-10 include the development of more efficient synthesis methods, the investigation of its safety and efficacy in clinical trials, and the exploration of its potential therapeutic applications in various disease conditions. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets.

Synthesis Methods

DFG-10 can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis involves the reaction of 3,4-dimethylbenzene, 4-fluorobenzene, and phenylsulfonyl chloride with glycine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final product.

Scientific Research Applications

DFG-10 has been found to possess potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. In vitro studies have shown that DFG-10 inhibits the growth of cancer cells by inducing apoptosis.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c1-16-8-13-20(14-17(16)2)25(29(27,28)21-6-4-3-5-7-21)15-22(26)24-19-11-9-18(23)10-12-19/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGYZMRXOUQUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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